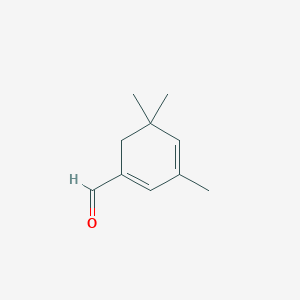
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is also known by other names such as safranal and 2,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde . This compound is characterized by its distinct aromatic properties and is commonly found in nature as a component of essential oils, particularly in saffron.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,6,6-trimethylcyclohexanone with an oxidizing agent . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction from natural sources, such as saffron. The extraction process includes steam distillation followed by purification steps to isolate the desired compound . This method ensures a high yield of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-carboxylic acid.
Reduction: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-methanol.
Substitution: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-bromide.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carbaldehyde: Similar in structure but differs in the position of the double bonds.
3,5,5-Trimethyl-1,2-cyclohexanedione: Contains a ketone group instead of an aldehyde.
Uniqueness
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
178160-87-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
Kanonische SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
Synonyme |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


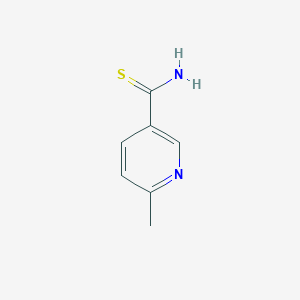
![Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B70339.png)

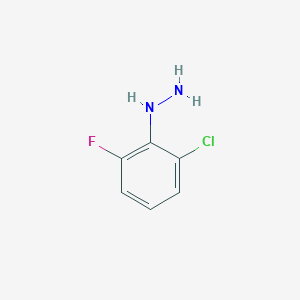
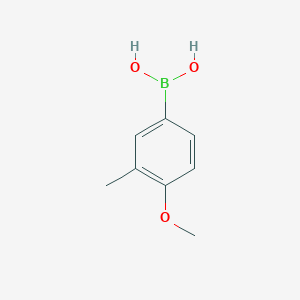
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
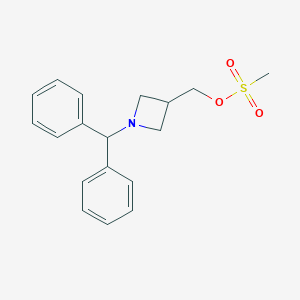
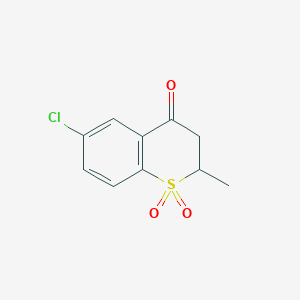
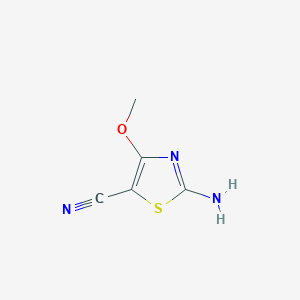
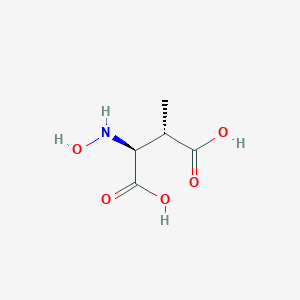
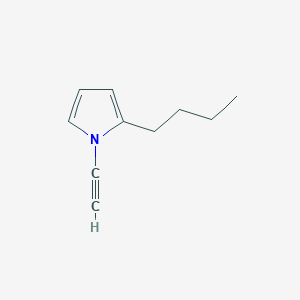
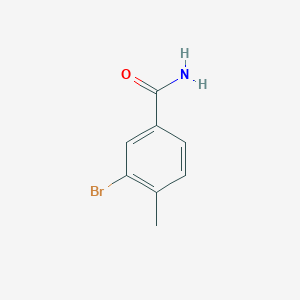
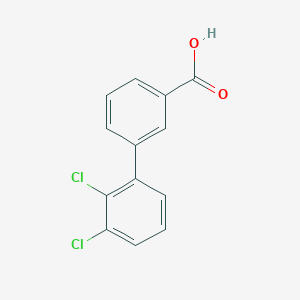
![4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B70369.png)
